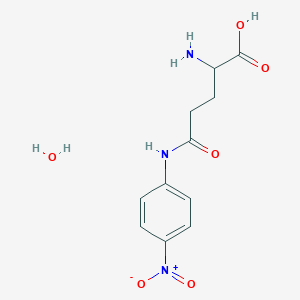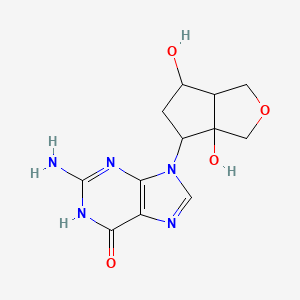
Entecavir Impurity 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entecavir Impurity 14 is a chemical compound that is often encountered as a byproduct during the synthesis of Entecavir, an antiviral drug used primarily for the treatment of hepatitis B. The chemical name of this compound is (1S,2S,3R,5R)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol . This compound is significant in the pharmaceutical industry as it is used for analytical method development, method validation, and quality control during the production of Entecavir .
Preparation Methods
The synthesis of Entecavir Impurity 14 involves several steps, starting from the appropriate purine derivatives and cyclopentane intermediates. The synthetic route typically includes the following steps:
Formation of the cyclopentane intermediate: This involves the preparation of the cyclopentane ring structure with the necessary functional groups.
Coupling with purine derivatives: The cyclopentane intermediate is then coupled with purine derivatives through a series of reactions, including Mitsunobu coupling.
Introduction of benzyloxy groups:
Chemical Reactions Analysis
Entecavir Impurity 14 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the cyclopentane ring.
Substitution: Substitution reactions can occur at the benzyloxy groups or the purine ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Entecavir Impurity 14 has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard for developing and validating analytical methods for the detection and quantification of impurities in Entecavir.
Quality Control: It is used in quality control processes to ensure the purity and safety of Entecavir during its production.
Pharmaceutical Research: It is used in research studies to understand the synthesis, stability, and degradation pathways of Entecavir and its impurities.
Mechanism of Action
The mechanism of action of Entecavir Impurity 14 is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Entecavir, such as the hepatitis B virus polymerase. Entecavir functions by inhibiting the viral polymerase, thereby preventing viral replication .
Properties
Molecular Formula |
C12H15N5O4 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
9-(3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl)-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19) |
InChI Key |
UFPRRUBSRXSXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
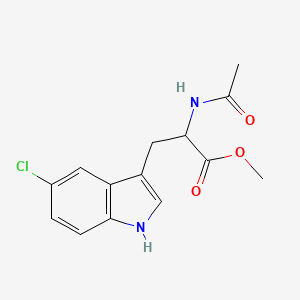
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
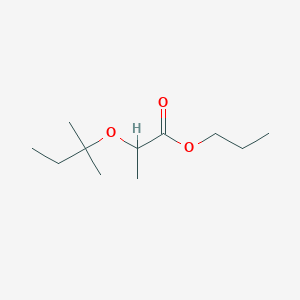
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
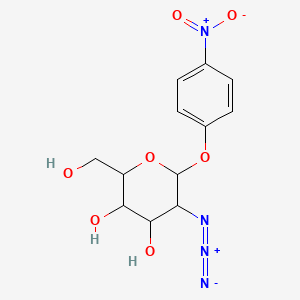
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
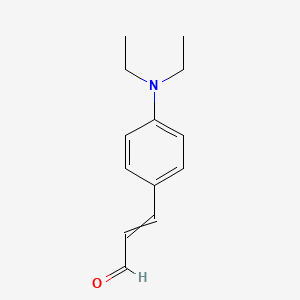
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
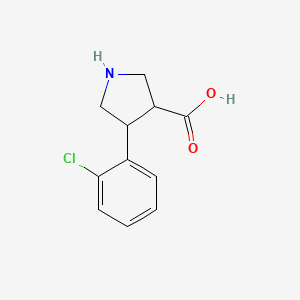
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
